molecular formula C8H7ClFNO4S B7637757 2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid

2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid

Cat. No. B7637757
M. Wt: 267.66 g/mol
InChI Key: CIAUVPPQQVWMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid, commonly known as CF3COOH, is a chemical compound with various applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. CF3COOH is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

CF3COOH acts as an electrophilic reagent in organic reactions. It can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. CF3COOH can also act as a Lewis acid catalyst in various reactions, promoting the formation of new chemical bonds.
Biochemical and Physiological Effects
CF3COOH has no known biochemical or physiological effects in living organisms. It is a stable compound that does not react with biological molecules such as proteins, nucleic acids, or lipids.

Advantages and Limitations for Lab Experiments

CF3COOH is a useful reagent in organic synthesis due to its high reactivity and stability. It is also relatively inexpensive and readily available. However, CF3COOH can be hazardous if not handled properly. It is toxic if ingested or inhaled and can cause skin and eye irritation.

Future Directions

The use of CF3COOH in organic synthesis is an active area of research, with many potential applications. One area of interest is the development of new pharmaceuticals and agrochemicals using CF3COOH as a building block. Another area of research is the development of new catalysts based on CF3COOH for organic reactions. Finally, the use of CF3COOH in the synthesis of new materials such as polymers and nanoparticles is an emerging field of research.
Conclusion
In conclusion, CF3COOH is a useful reagent in organic synthesis with various applications in scientific research. It is a stable compound that can be synthesized easily and used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. CF3COOH is also a useful catalyst in various organic reactions. However, it can be hazardous if not handled properly and has no known biochemical or physiological effects in living organisms.

Synthesis Methods

CF3COOH can be synthesized by reacting 2-amino-5-chloro-2-fluorobenzenesulfonamide with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction yields CF3COOH as a white crystalline powder with a high degree of purity.

Scientific Research Applications

CF3COOH is widely used in scientific research as a reagent in organic synthesis. It is used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. CF3COOH is also used as a catalyst in various organic reactions, including esterification, amidation, and alkylation.

properties

IUPAC Name

2-[(5-chloro-2-fluorophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO4S/c9-5-1-2-6(10)7(3-5)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAUVPPQQVWMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid

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